7-Benzyl-O-esculetin

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

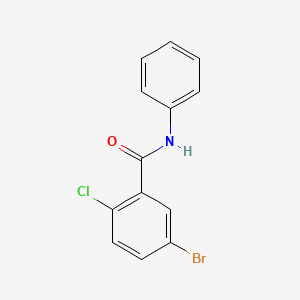

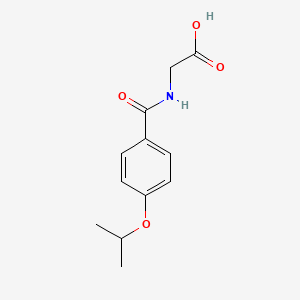

7-Benzyl-O-esculetin (also known as 7-benzyloxy-2-hydroxy-6-methoxy-2H-1-benzopyran-3-one) is a natural phenolic compound derived from the coumarin family. It is found in various plants and has been studied for its potential medicinal properties. Synthesized 7-Benzyl-O-esculetin is a white crystalline solid with a melting point of 145-147°C. It has a unique structure and has been studied for its potential applications in various scientific fields.

Applications De Recherche Scientifique

Cancer Treatment

7-Benzyl-O-esculetin: has shown promise in the treatment of various cancer types. It inhibits cancer cell proliferation and modulates multiple signaling pathways, such as Wnt/β-catenin, PI3K/Akt, MAPK, and JAK/STAT3 . Its combination with chemotherapeutic drugs could enhance efficacy and reduce side effects.

Anti-inflammatory Treatments

The compound exhibits significant anti-inflammatory properties by inhibiting pathways like NF-κB and MAPK. It reduces the expression of proinflammatory cytokines, making it a potential treatment for conditions like arthritis .

Diabetes Management

7-Benzyl-O-esculetin: may play a role in managing diabetes by reducing blood glucose levels and mitigating oxidative stress. It could also lessen complications associated with diabetes, such as diabetic nephropathy .

Liver Disease Treatment

In liver diseases, particularly nonalcoholic fatty liver disease (NAFLD), 7-Benzyl-O-esculetin has been found to reduce liver fibrosis. It acts on the PI3K/FoxO1 pathway, inhibiting lipid peroxidation and improving liver function .

Oxidative Stress Management

The antioxidative potential of 7-Benzyl-O-esculetin is immense, making it a candidate for alleviating conditions caused by oxidative stress. It enhances the body’s antioxidant response, reducing cell damage and promoting recovery .

Biochemical Research

In biochemistry, 7-Benzyl-O-esculetin is used to study the modulation of enzymes and biochemical pathways. Its impact on oxidative stress and inflammation makes it a valuable tool for understanding cellular processes and disease mechanisms .

Mécanisme D'action

Target of Action

7-Benzyl-O-esculetin is a derivative of esculetin, which is the main active ingredient of the traditional Chinese medicine Cortex Fraxini .

Mode of Action

Esculetin, from which it is derived, is known to have antioxidant, anti-inflammatory, anti-apoptotic, anticancer, antidiabetic, neuroprotective, and cardiovascular protective activities . It is expected that 7-Benzyl-O-esculetin would have similar activities.

Biochemical Pathways

Esculetin is known to inhibit oxidative stress in pathological conditions . This suggests that 7-Benzyl-O-esculetin may also interact with biochemical pathways related to oxidative stress.

Pharmacokinetics

Studies have shown that the oral bioavailability of esculetin is low . The extensive glucuronidation was described to be the main metabolic pathway of esculetin and C-7 phenolic hydroxyl to be its major metabolic site . UDP-glucuronosyltransferase (UGT) 1A6 and UGT1A9 are the two major enzymes playing key roles in the 7-O-glucuronidation of esculetin .

Result of Action

Esculetin is known to have a wide range of pharmacological activities, including antioxidant, anti-inflammatory, anti-apoptotic, anticancer, antidiabetic, neuroprotective, and cardiovascular protective activities . It is expected that 7-Benzyl-O-esculetin would have similar effects.

Action Environment

It is known that the presence of more hydroxyl groups in esculetin helps scientists to replace hydroxyl groups with any group to prepare a new derivative against disease outbreaks . This suggests that the chemical structure of 7-Benzyl-O-esculetin could be influenced by environmental factors.

Propriétés

IUPAC Name |

6-hydroxy-7-phenylmethoxychromen-2-one |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H12O4/c17-13-8-12-6-7-16(18)20-14(12)9-15(13)19-10-11-4-2-1-3-5-11/h1-9,17H,10H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QKMATZIOKUNXOE-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)COC2=C(C=C3C=CC(=O)OC3=C2)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H12O4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

268.26 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

7-Benzyl-O-esculetin | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3-Amino-7-methoxy-thieno[2,3-b]quinoline-2-carboxylic acid](/img/structure/B1270577.png)

![3-Amino-6-methyl-thieno[2,3-b]quinoline-2-carboxylic acid](/img/structure/B1270581.png)

![4-ethyl-5-[(4-methoxyphenoxy)methyl]-4H-1,2,4-triazole-3-thiol](/img/structure/B1270582.png)

![8-Methylthieno[2,3-b]quinoline-2-carboxylic acid](/img/structure/B1270583.png)

![N-[(4-methoxynaphthalen-1-yl)methyl]propan-2-amine](/img/structure/B1270585.png)

![2-(3-Bromophenyl)imidazo[1,2-a]pyridine](/img/structure/B1270589.png)

![N-[(2,4,5-trimethoxyphenyl)methyl]pentan-3-amine](/img/structure/B1270602.png)